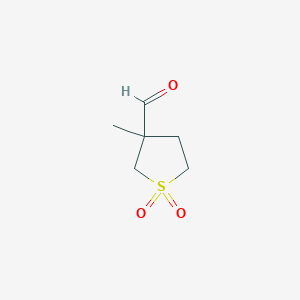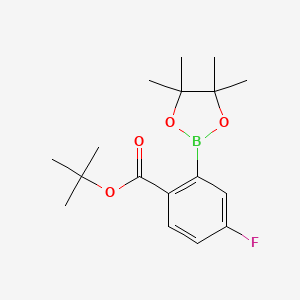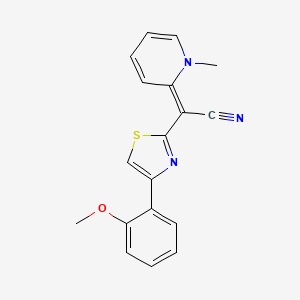![molecular formula C19H17FN4O2S2 B2872389 N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 477212-96-7](/img/structure/B2872389.png)
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. Most heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The compound “2-Fluoroaniline”, which is part of the structure of the compound , is found to be very efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation .Aplicaciones Científicas De Investigación
Anticancer Activity
The 2-aminothiazole core is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Derivatives of this scaffold have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The compound could potentially be modified to target specific cancer pathways, offering a new avenue for cancer treatment.
Antimicrobial Properties
Compounds with the 2-aminothiazole structure have documented antimicrobial activities . They can be designed to disrupt bacterial cell wall synthesis or interfere with essential enzymes in microbial pathogens. This makes them valuable candidates for developing new antibiotics, especially in the face of rising antibiotic resistance.
Antiviral Effects
The 2-aminothiazole derivatives are also known for their antiviral properties . They can be engineered to inhibit viral entry into host cells or the replication of viral genetic material. Research into this application could contribute to treatments for diseases caused by viruses.
Anti-Inflammatory Uses
Due to their ability to modulate inflammatory pathways, 2-aminothiazole derivatives can be used to develop anti-inflammatory drugs . These could be particularly useful in chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Anticonvulsant Potential
The anticonvulsant activity of 2-aminothiazole derivatives makes them candidates for the development of new treatments for seizure disorders . By targeting neuronal signaling pathways, they may help in controlling seizures with fewer side effects than current medications.
Antidiabetic Applications
2-aminothiazole compounds have shown promise in antidiabetic drug research . They may work by influencing insulin signaling pathways or by promoting the uptake of glucose in tissues, which could lead to new therapies for diabetes management.
Propiedades
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c20-14-7-9-15(10-8-14)21-17(26)12-27-19-24-23-18(28-19)22-16(25)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,21,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQSOGTXZMCNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate](/img/structure/B2872306.png)


![7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872312.png)
![1-[2-(4-Chlorophenyl)ethenesulfonyl]-4-(4-methylbenzenesulfonyl)piperazine](/img/structure/B2872314.png)

![6-(Ethylthio)-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2872316.png)
![1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![6-(azepan-1-ylsulfonyl)-2-(2-(4-fluorophenoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2872318.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2872320.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2872322.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2872325.png)

![1-(3-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2872328.png)